6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6,8-Dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class. This compound features a fused triazole and pyridazine ring system, which is substituted with methyl and phenyl groups. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation might produce corresponding carboxylic acids or ketones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, 6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine may be used to study biological systems and processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it could be investigated for its therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound might be used in the production of advanced materials or as a component in chemical processes. Its unique properties could enhance the performance of certain products or processes.
Mechanism of Action
The mechanism by which 6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes. The exact mechanism would depend on the context in which the compound is used, such as in a biological assay or a chemical reaction.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Thiadiazoles
Thioamides
5-Arylazothiazoles
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
Uniqueness: 6,8-Dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine stands out due to its specific structural features, such as the presence of both methyl and phenyl groups
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Properties
IUPAC Name |
6,8-dimethyl-7-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-12-15(10-6-9-14-7-4-3-5-8-14)13(2)19-20-11-17-18-16(12)20/h3-9,11H,10H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLZHQFHVTWNLJ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CC=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN2C1=NN=C2)C)C/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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